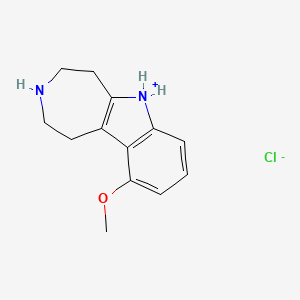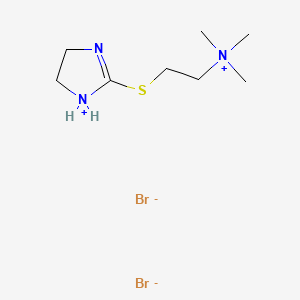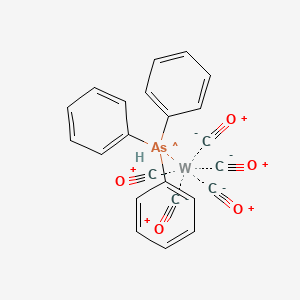
Tungsten, pentacarbonyl(triphenylarsine)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tungsten, pentacarbonyl(triphenylarsine)- is a coordination compound with the formula C23H15AsO5W and a molecular weight of 630.12 g/mol . This compound is notable for its unique structure, which includes a tungsten center coordinated to five carbonyl groups and one triphenylarsine ligand. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tungsten, pentacarbonyl(triphenylarsine)- typically involves the reaction of tungsten hexacarbonyl with triphenylarsine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves heating the reactants in a suitable solvent such as toluene .
Industrial Production Methods: While specific industrial production methods for tungsten, pentacarbonyl(triphenylarsine)- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels and ensuring stringent control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions: Tungsten, pentacarbonyl(triphenylarsine)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The carbonyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand substitution reactions often involve the use of phosphines or other donor ligands in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various tungsten complexes with different ligands, while oxidation and reduction reactions can produce tungsten species in different oxidation states .
Scientific Research Applications
Tungsten, pentacarbonyl(triphenylarsine)- has several scientific research applications, including:
Biology: The compound’s reactivity with biological molecules is studied to understand its potential biological activity and toxicity.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism by which tungsten, pentacarbonyl(triphenylarsine)- exerts its effects involves the coordination of the tungsten center to various ligands, which can influence its reactivity and stability. The compound can interact with molecular targets through ligand exchange and redox reactions, affecting various chemical pathways .
Comparison with Similar Compounds
- Tungsten, pentacarbonyl(triphenylphosphine)-
- Chromium, pentacarbonyl(triphenylarsine)-
- Molybdenum, pentacarbonyl(triphenylarsine)-
Comparison: Tungsten, pentacarbonyl(triphenylarsine)- is unique due to the presence of the triphenylarsine ligand, which imparts distinct electronic and steric properties compared to similar compounds with triphenylphosphine or other ligands. This uniqueness can influence its reactivity, stability, and applications in various fields .
Properties
CAS No. |
29743-02-0 |
|---|---|
Molecular Formula |
C23H16AsO5W |
Molecular Weight |
631.1 g/mol |
InChI |
InChI=1S/C18H16As.5CO.W/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;5*1-2;/h1-15,19H;;;;;; |
InChI Key |
NXNLFOZDJXOELY-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[AsH](C2=CC=CC=C2)C3=CC=CC=C3.[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



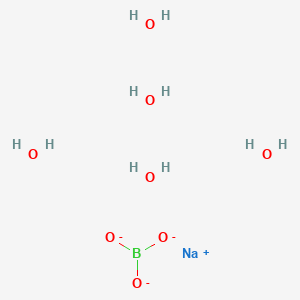
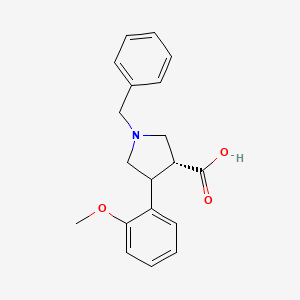
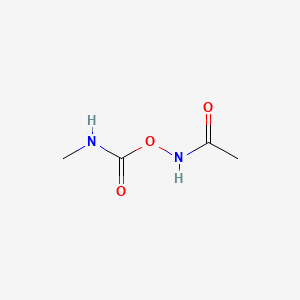
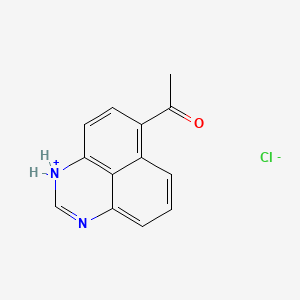
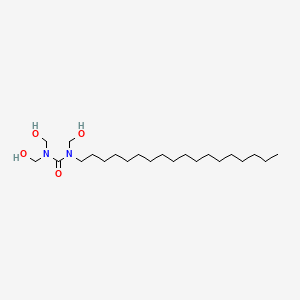

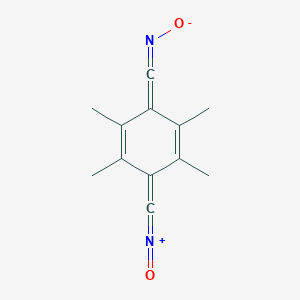
![1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B13740070.png)

